molecular formula C19H21ClN2O4S B12205373 N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide

N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide

Cat. No.: B12205373
M. Wt: 408.9 g/mol
InChI Key: APQJTMHDSKNQRQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide is a sulfonamide derivative featuring a prolinamide backbone. Its structure includes:

  • Proline core: A cyclic secondary amine that confers conformational rigidity.
  • Sulfonyl group: Attached to a 4-ethoxyphenyl ring, introducing electron-withdrawing and polar characteristics.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O4S/c1-2-26-16-9-11-17(12-10-16)27(24,25)22-13-3-4-18(22)19(23)21-15-7-5-14(20)6-8-15/h5-12,18H,2-4,13H2,1H3,(H,21,23)

InChI Key

APQJTMHDSKNQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-chlorophenyl and 4-ethoxyphenyl intermediates, which are then coupled through a sulfonylation reaction. The final step involves the formation of the prolinamide backbone through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, leading to inhibition or modulation of enzyme activity. The chlorophenyl and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide Prolinamide sulfonamide 4-Cl-C6H4, 4-EtO-C6H4-SO2 Hypothesized enzyme inhibition (inferred) -
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Monomer for polyimide synthesis
Sch225336 (CB2-selective bis-sulfone) Bis-sulfone 4-MeO-C6H4-SO2, multiple aryl groups Cannabinoid receptor modulation
5-Substituted-1,3,4-oxadiazole-2yl derivatives Oxadiazole-thioacetamide 2-MeO-5-Cl-C6H3, sulfanyl group AChE/BChE/LOX enzyme inhibition
N-Nicotinoyl quinolones Quinoline carboxylate Nicotinoyl, piperazine Antibacterial (Gram-positive/-negative)

Key Comparative Insights

Sulfonamide vs. Sulfonyl/Sulfanyl Groups
  • Sch225336 : Features bis-sulfone motifs, which are critical for CB2 receptor selectivity and potency .
Aromatic Substituent Effects
  • Chlorophenyl Group : Present in both the target compound and oxadiazole derivatives, this electron-withdrawing group increases lipophilicity, aiding membrane permeability .
  • Ethoxyphenyl vs. Methoxyphenyl : The ethoxy group (OEt) in the target compound may improve metabolic stability compared to methoxy (OMe) groups in Sch225336, as longer alkyl chains reduce oxidative degradation .
Core Scaffold Differences
  • Proline vs. Phthalimide: The prolinamide backbone offers moderate rigidity, balancing conformational flexibility and binding specificity. In contrast, phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are highly rigid, making them suitable as polymer monomers but less adaptable for biological targets .
  • Oxadiazole vs.

Physicochemical Properties

  • Solubility : The ethoxyphenyl-sulfonyl group may enhance water solubility compared to purely hydrophobic analogs like 3-chloro-N-phenyl-phthalimide.
  • LogP : Estimated to be moderate (~2.5–3.5) due to the balance between the polar sulfonamide and hydrophobic aryl groups.

Biological Activity

N-(4-chlorophenyl)-1-[(4-ethoxyphenyl)sulfonyl]prolinamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a prolinamide core with a 4-chlorophenyl group and a 4-ethoxyphenyl sulfonyl moiety. Its molecular formula is C19H21ClN2O4SC_{19}H_{21}ClN_2O_4S with a molecular weight of approximately 408.9 g/mol. The presence of the sulfonyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity to active sites on these targets, which can lead to modulation of various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Interaction : By binding to specific receptors, it can alter signaling pathways that are crucial for cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Activity : It has shown potential against certain bacterial strains, indicating its usefulness in developing antimicrobial agents.
  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications.

Case Studies and Experimental Results

Several studies have explored the biological activities of this compound:

  • Study 1 : A study investigated the compound's effects on pancreatic cancer cell lines, demonstrating significant reduction in cell viability at varying concentrations. The IC50 values indicated potent activity compared to standard chemotherapeutic agents.
Cell LineIC50 (µM)Reference
Pancreatic Cancer Line 112.5
Pancreatic Cancer Line 215.0
  • Study 2 : Antimicrobial assays revealed that the compound exhibited moderate activity against Salmonella typhi and Bacillus subtilis, suggesting potential as an antimicrobial agent.
Bacterial StrainZone of Inhibition (mm)Reference
Salmonella typhi15
Bacillus subtilis18

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